2-Chloro-2,3,3-trifluorobutane
Description
2-Chloro-2,3,3-trifluorobutane (C₄H₅ClF₃) is a halogenated alkane featuring a butane backbone with chlorine and fluorine substituents at the 2nd and 3rd carbon positions. Its molecular structure balances chlorine’s reactivity with fluorine’s stability, making it a candidate for applications requiring moderate chemical reactivity and thermal resilience.
Properties
CAS No. |
374-06-1 |
|---|---|
Molecular Formula |
C4H6ClF3 |
Molecular Weight |
146.54 g/mol |
IUPAC Name |
2-chloro-2,3,3-trifluorobutane |
InChI |
InChI=1S/C4H6ClF3/c1-3(5,6)4(2,7)8/h1-2H3 |
InChI Key |
NWUCMJLEVSBVCO-UHFFFAOYSA-N |
SMILES |
CC(C(C)(F)Cl)(F)F |
Canonical SMILES |
CC(C(C)(F)Cl)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb)
- Molecular Formula : C₃H₂ClF₄
- Key Differences: Structure: Shorter propane chain with four fluorines and one chlorine. Applications: Used as a reference standard in gas chromatography for quantifying fluorinated intermediates (e.g., HFO-1234yf) due to its well-characterized correction factors .
2-Chloro-2,3,3-trimethylbutane
- Molecular Formula : C₇H₁₅Cl
- Key Differences :
- Structure : Bulkier methyl substituents replace fluorines, resulting in a larger molecular weight (134.647 g/mol vs. ~144.5 g/mol for 2-Chloro-2,3,3-trifluorobutane).
- Physical Properties : Lower polarity due to the absence of electronegative fluorine atoms, likely leading to lower boiling points and higher volatility .
- Applications : Primarily used in organic synthesis as an alkylating agent rather than in refrigeration.
1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)
- Molecular Formula : C₂HCl₂F₃
- Key Differences :
- Structure : Ethane backbone with two chlorines and three fluorines.
- Environmental Impact : Higher ODP due to multiple chlorine atoms, leading to phasedown under the Montreal Protocol. In contrast, this compound’s single chlorine may offer reduced environmental risk .
- Applications : Historically used as a solvent and blowing agent, whereas the butane derivative may prioritize refrigerant intermediate roles.
Heptafluoro-2,3,3-trichlorobutane
- Molecular Formula : C₄Cl₃F₇
- Key Differences :
- Structure : Extensive halogenation (7 F, 3 Cl) on butane, resulting in high molecular weight (~287.3 g/mol).
- Stability and Use : Extreme fluorination enhances thermal stability, making it suitable for high-temperature applications like fire suppressants. Comparatively, this compound’s moderate halogenation may limit its use to less demanding environments .
Cyclobutane Derivatives (e.g., 1,1,2-Trichloro-2,3,3-trifluorocyclobutane)
- Molecular Formula : C₄H₂Cl₃F₃
- Key Differences :
- Structure : Cyclic framework introduces ring strain, increasing reactivity compared to linear this compound.
- Physical Properties : Higher melting points due to rigid cyclic structure, but lower volatility .
- Applications : Cyclic analogs are niche intermediates in specialty polymers, whereas linear derivatives may favor bulk chemical synthesis.
Comparative Data Table
Research Findings and Implications
- Environmental Impact : Compounds with multiple chlorines (e.g., HCFC-123) face regulatory restrictions due to ODP, whereas this compound’s single chlorine may align better with modern environmental guidelines .
- Synthetic Utility : Linear halogenated butanes are preferred for large-scale refrigerant production, while cyclic analogs (e.g., cyclobutane derivatives) serve specialized roles .
- Analytical Challenges : Gas chromatography studies () highlight the importance of accurate correction factors for quantifying fluorinated intermediates, suggesting similar methodologies could apply to this compound .
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